molecular formula C12H14BCl2FO2 B8207222 3,6-Dichloro-2-fluorophenylboronic acid pinacol ester

3,6-Dichloro-2-fluorophenylboronic acid pinacol ester

Cat. No.: B8207222
M. Wt: 291.0 g/mol
InChI Key: UFYDDVVESCNNEK-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-fluorophenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is particularly valuable in the field of cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. This compound is characterized by its stability and reactivity, making it a useful reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-2-fluorophenylboronic acid pinacol ester typically involves the reaction of 3,6-dichloro-2-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for large-scale synthesis. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-2-fluorophenylboronic acid pinacol ester undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the boronic ester group is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form the corresponding boronic acid.

    Coupling Reactions: It is widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or sodium perborate are used.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are typically employed.

Major Products

The major products formed from these reactions include substituted phenyl derivatives, boronic acids, and biaryl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,6-Dichloro-2-fluorophenylboronic acid pinacol ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki–Miyaura coupling.

    Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-boron bonds.

Mechanism of Action

The mechanism by which 3,6-Dichloro-2-fluorophenylboronic acid pinacol ester exerts its effects is primarily through its participation in cross-coupling reactions. In the Suzuki–Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the organic halide or pseudohalide used in the reaction.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic Acid Pinacol Ester
  • 4-Fluorophenylboronic Acid Pinacol Ester
  • 3,5-Dichlorophenylboronic Acid Pinacol Ester

Uniqueness

3,6-Dichloro-2-fluorophenylboronic acid pinacol ester is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. These substituents can significantly influence the reactivity and selectivity of the compound in various chemical reactions. The combination of these substituents makes it a versatile reagent for the synthesis of complex organic molecules, offering distinct advantages over similar compounds with fewer or different substituents.

Properties

IUPAC Name

2-(3,6-dichloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BCl2FO2/c1-11(2)12(3,4)18-13(17-11)9-7(14)5-6-8(15)10(9)16/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYDDVVESCNNEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BCl2FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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